molecular formula C10H11ClN4O2 B13716094 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride

3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride

Katalognummer: B13716094
Molekulargewicht: 254.67 g/mol
InChI-Schlüssel: HSFOYPYRMNJJJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876587 is a chemical compound with unique properties that have garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876587 involves several steps, including the use of specific reagents and controlled reaction conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.

Industrial Production Methods

Industrial production of MFCD32876587 is carried out on a large scale, utilizing advanced techniques to ensure consistency and quality. The process involves the use of specialized equipment and stringent quality control measures to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876587 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions involving MFCD32876587 can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32876587 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of MFCD32876587 depend on the specific type of reaction and the reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

MFCD32876587 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, MFCD32876587 is used to study its effects on different biological systems and processes.

    Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various medical conditions.

    Industry: MFCD32876587 is used in industrial processes, including the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of MFCD32876587 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Conclusion

MFCD32876587 is a compound with diverse applications and significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and mechanism of action make it a valuable compound for research and industrial use. The comparison with similar compounds further emphasizes its uniqueness and importance in scientific research.

Eigenschaften

Molekularformel

C10H11ClN4O2

Molekulargewicht

254.67 g/mol

IUPAC-Name

5-(2-methyl-5-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10N4O2.ClH/c1-6-2-3-7(14(15)16)4-8(6)9-5-10(11)13-12-9;/h2-5H,1H3,(H3,11,12,13);1H

InChI-Schlüssel

HSFOYPYRMNJJJM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.